![molecular formula C28H25N3O3 B4691404 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide](/img/structure/B4691404.png)
2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide
Descripción general
Descripción
2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle and are frequently overexpressed in cancer cells. CR8 has been shown to inhibit CDKs and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide inhibits CDKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for cell cycle progression. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CDKs, this compound has been shown to induce DNA damage, activate the p53 pathway, and inhibit the PI3K/Akt/mTOR pathway. These effects contribute to the anti-cancer properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide is its specificity for CDKs. This allows researchers to study the effects of CDK inhibition on cancer cells without affecting other cellular processes. However, one limitation of this compound is its low solubility, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide. One area of interest is the development of more potent and selective CDK inhibitors. In addition, researchers are exploring the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, there is interest in using this compound as a tool to study the role of CDKs in cancer and other diseases.
Aplicaciones Científicas De Investigación
2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-18-11-19(2)27(20(3)12-18)31-28(32)23(16-30)13-22-7-10-26(33-4)24(14-22)17-34-25-8-5-21(15-29)6-9-25/h5-14H,17H2,1-4H3,(H,31,32)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEBYYRFCWGUTG-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C#N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C#N)/C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.